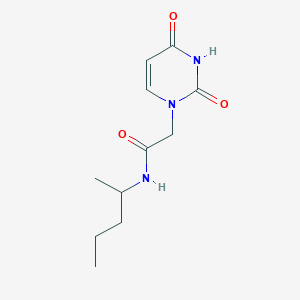
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with a unique structure that includes an indene ring system
Méthodes De Préparation
The synthesis of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of ethyl-substituted cyclohexanone with appropriate reagents under controlled conditions. The reaction conditions often involve the use of acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with similar compounds such as:
- 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
- 2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate These compounds share structural similarities but differ in their functional groups and specific applications. The unique ethyl substitution in this compound may confer distinct chemical properties and reactivity, making it valuable for certain applications.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6-ethyl-1-oxo-2,3-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h5-6H,2-4H2,1H3,(H,14,15) |
Clé InChI |
YLZQAXPOZLAIAR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CCC2=O)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)









